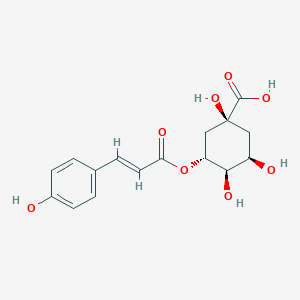
Benzothiazole, 2-(dimethylaminomethyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(dimethylaminomethyl)thio- (abbreviated as DMABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABT is a heterocyclic compound that contains a thioether group and a dimethylaminomethyl group attached to the benzene ring. The synthesis of DMABT is a complex process that involves various chemical reactions.
Applications De Recherche Scientifique
Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a ligand in metal complexes, which have been shown to exhibit unique and desirable properties. Additionally, Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a fluorescent probe for the detection of metal ions, which is critical in environmental monitoring and medical diagnostics. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been studied for its potential as a drug delivery agent due to its ability to form stable complexes with drugs.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- is not fully understood, but it is believed to involve the interaction of Benzothiazole, 2-(dimethylaminomethyl)thio- with metal ions. Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to form stable complexes with metal ions such as copper, zinc, and nickel. These metal complexes have been studied for their potential applications in catalysis and material science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzothiazole, 2-(dimethylaminomethyl)thio- are not well understood, and further research is needed to elucidate its effects. However, Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to exhibit cytotoxicity against various cancer cell lines, which suggests its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been shown to exhibit antifungal and antibacterial activity, which is critical in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability, ease of purification, and ability to form stable complexes with metal ions. However, Benzothiazole, 2-(dimethylaminomethyl)thio- also has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for Benzothiazole, 2-(dimethylaminomethyl)thio- research, including the development of new metal complexes for catalysis and material science applications. Additionally, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- also has potential applications in the development of new antibiotics, and further research is needed to explore this area.
Conclusion:
Benzothiazole, 2-(dimethylaminomethyl)thio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- is a complex process that involves various chemical reactions, and several purification techniques are employed to ensure its quality. Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability and ability to form stable complexes with metal ions. However, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- involves a multi-step process that includes the condensation of 2-mercaptobenzothiazole with formaldehyde and dimethylamine. The reaction results in the formation of Benzothiazole, 2-(dimethylaminomethyl)thio-, which is then purified using various methods such as recrystallization, column chromatography, and distillation. The purity of Benzothiazole, 2-(dimethylaminomethyl)thio- is critical in scientific research applications, and therefore, several purification techniques are employed to ensure its quality.
Propriétés
Numéro CAS |
10220-35-6 |
|---|---|
Nom du produit |
Benzothiazole, 2-(dimethylaminomethyl)thio- |
Formule moléculaire |
C10H12N2S2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12N2S2/c1-12(2)7-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3 |
Clé InChI |
SLOMIKLOVPVEAX-UHFFFAOYSA-N |
SMILES |
CN(C)CSC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CN(C)CSC1=NC2=CC=CC=C2S1 |
Autres numéros CAS |
10220-35-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






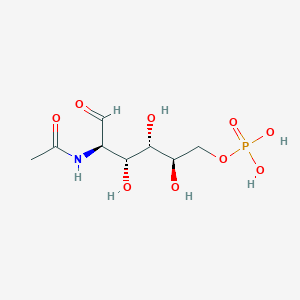
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
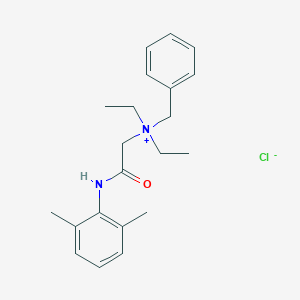
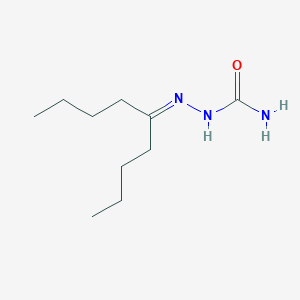
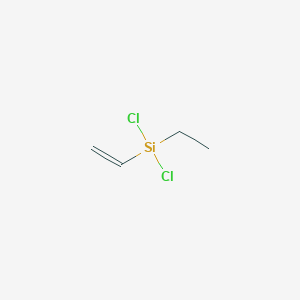
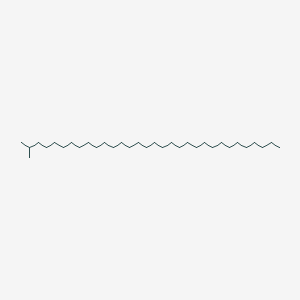

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)


